CID 11232482
Description
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Properties
IUPAC Name |
[(2S)-1-methoxy-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14;/h2-10,16H,11-12,18H2,1H3;1H/t16-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKXGACPIPNLEL-NTISSMGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
PubChem Database Review
PubChem ( ) contains no entries for CID 11232482 as of the last indexed data. Key observations:
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The database lists over 119 million compounds, but this compound is absent from all tables and substance records.
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Searches for molecular formulas, biological activities, and patents related to this CID yielded no matches.
EPA Chemicals Dashboard Analysis
The EPA Chemicals Dashboard ( ) includes no records for this compound in its executive summaries, physchem properties, or related substance tabs.
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Related Substances : No salt forms, polymers, or transformation products linked to this CID were identified.
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Data Quality : No expert-curated or programmatically curated entries exist for this compound.
CAS SciFinder and Reaction Data
CAS SciFinder ( ), a leading reactions database, shows no experimental procedures, yields, or synthetic pathways for this compound.
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No reaction schemes or step-by-step protocols involving this compound are documented.
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Supplier sourcing data and IP strategy tools also lack entries for this compound.
Biological Activity and Literature
The PMC table ( ) lists 42 compounds with biological assay data (e.g., IC50 values), but this compound is not among them. Similarly:
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EPA CDR reports ( ) focus on inventory chemicals, none of which match this compound.
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No peer-reviewed literature or patents cite this compound.
Data Gaps and Recommendations
The absence of this compound in all queried sources suggests:
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The compound may not be indexed in public databases due to novelty, confidentiality, or lack of commercial/academic interest.
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Proprietary or unpublished research might hold information not yet available in open-access repositories.
Next Steps :
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Directly consult proprietary databases (e.g., Reaxys, commercial vendor catalogs).
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Verify synthetic routes via experimental validation or collaboration with industrial partners.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
